molecular formula C9H10N4 B13070407 1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 104909-45-7

1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13070407
CAS No.: 104909-45-7
M. Wt: 174.20 g/mol
InChI Key: UHLIXQMNHQHCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound that serves as a versatile chemical building block in medicinal chemistry and drug discovery research. Compounds featuring the pyrazol-5-amine scaffold, particularly those with pyridinyl substitutions, are of significant scientific interest due to their broad spectrum of potential biological activities and their role as key intermediates in the synthesis of more complex molecular architectures . The core research value of this compound lies in its application as a precursor for the development of bioactive molecules. Pyrazole derivatives are recognized as privileged scaffolds in pharmacology and are found in several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anticancer agent Crizotinib . The 5-aminopyrazole moiety is a key starting material for synthesizing various fused heterocyclic systems, including pyrazolopyridines and pyrazolopyrimidines, which are often explored for their biological properties . Specifically, structurally similar analogues, like 1,4-dimethyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, are investigated for their potential as enzyme inhibitors and receptor modulators, with research indicating anticancer and anti-inflammatory activities . These compounds can function by inhibiting specific kinases or enzymes like cyclooxygenase (COX), which play crucial roles in cell proliferation and inflammation pathways . From a synthetic chemistry perspective, the reactivity of the 5-aminopyrazole group allows for diverse functionalization. The amine group can undergo reactions such as acylation and sulfonamidation, enabling researchers to fine-tune the compound's properties and reactivity . Synthetic routes for related pyrazol-5-amine compounds often involve cyclization reactions, such as the condensation of hydrazine derivatives with appropriate nitrile-containing precursors . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

104909-45-7

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

2-methyl-4-pyridin-2-ylpyrazol-3-amine

InChI

InChI=1S/C9H10N4/c1-13-9(10)7(6-12-13)8-4-2-3-5-11-8/h2-6H,10H2,1H3

InChI Key

UHLIXQMNHQHCQY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=CC=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine typically follows condensation and cyclization methodologies involving pyridine derivatives and pyrazole precursors. The key synthetic steps include:

  • Condensation Reaction: Reaction of a pyridine-2-carboxaldehyde derivative with hydrazine or hydrazine hydrate to form hydrazone intermediates.
  • Cyclization: Subsequent cyclization of the hydrazone intermediate under reflux conditions in ethanol or acetic acid to form the pyrazole ring.
  • Methylation: Introduction of the methyl group at the N-1 position of the pyrazole ring can be achieved either by using methyl-substituted precursors or by methylation of the pyrazole nitrogen post-cyclization.

A representative synthetic approach involves the reaction of 2-pyridinecarboxaldehyde with methylhydrazine or hydrazine hydrate in ethanol under reflux, leading to the formation of the pyrazole ring with the desired substitution pattern. The reaction conditions are optimized to favor cyclization and minimize side reactions.

Step Reagents & Conditions Description Yield (%)
1 2-Pyridinecarboxaldehyde + Hydrazine hydrate Condensation in ethanol, reflux 75-85
2 Cyclization under reflux Formation of pyrazole ring 80-90
3 Methylation (if needed) with methyl iodide or methyl sulfate N-1 methylation of pyrazole 70-85

This method leverages the nucleophilicity of hydrazine and the electrophilicity of the aldehyde to form the hydrazone, which cyclizes to the pyrazole ring system.

Industrial Production Methods

Industrial scale synthesis of 1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine involves:

  • Optimization of Reaction Parameters: Temperature, solvent choice, and reaction time are finely tuned to maximize yield and purity.
  • Use of Catalysts: Acid or base catalysts may be employed to accelerate condensation and cyclization.
  • Continuous Flow Reactors: For improved safety and scalability, continuous flow synthesis is used, allowing better control over reaction parameters and heat management.
  • Purification: Crystallization and chromatographic techniques are applied to isolate the target compound with high purity.

These industrial processes emphasize reproducibility, cost-effectiveness, and environmental considerations.

Detailed Research Findings on Preparation

While specific literature on 1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine is limited, studies on analogous pyrazole derivatives provide insights:

  • Catalyst Effects: Acidic catalysts such as acetic acid enhance the cyclization step, improving yields.
  • Solvent Effects: Ethanol and acetic acid are common solvents; polar protic solvents favor the condensation and cyclization.
  • Temperature: Reflux temperatures (~78°C for ethanol) are typically employed to drive the reaction to completion.
  • Reaction Time: Varies from 4 to 12 hours depending on scale and conditions.

Comparative Analysis with Related Compounds

Comparison with structurally similar compounds such as 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine shows similar synthetic strategies with slight variations in starting materials and reaction conditions to introduce different substituents at the pyrazole ring.

Compound Key Synthetic Difference Typical Yield (%)
1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine Use of methylhydrazine or methylation step 75-90
3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine Use of 3-methyl-pyrazole precursors 70-85
1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine Use of 4-methyl-2-pyridinecarboxaldehyde 80-90

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Condensation and Cyclization 2-Pyridinecarboxaldehyde + Hydrazine hydrate Ethanol, reflux, 4-12 h Simple, good yields Requires careful control of conditions
N-1 Methylation Post-Cyclization Pyrazol-5-amine derivative + Methylating agent Alkyl halides, base, room temp or reflux Allows late-stage modification Possible side reactions, need for purification
Continuous Flow Synthesis Same as batch but in flow reactors Controlled temperature and flow rates Scalable, reproducible Requires specialized equipment

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at position 5 enables nucleophilic substitution reactions with electrophiles.

Key Reactions:

  • Halogenation : Reacts with thionyl chloride (SOCl₂) to form 5-chloro derivatives.

  • Acylation : Reacts with acetyl chloride (CH₃COCl) in the presence of a base to yield N-acetylated products.

Example Reaction:

1 Methyl 4 pyridin 2 yl 1H pyrazol 5 amine+SOCl25 Chloro 1 methyl 4 pyridin 2 yl 1H pyrazole+NH3+HCl\text{1 Methyl 4 pyridin 2 yl 1H pyrazol 5 amine}+\text{SOCl}_2\rightarrow \text{5 Chloro 1 methyl 4 pyridin 2 yl 1H pyrazole}+\text{NH}_3+\text{HCl}

Reaction Conditions:

ElectrophileSolventTemperatureYield
SOCl₂DCM0–25°C75%
CH₃COClTHFReflux68%

Oxidation and Reduction

The pyridine and pyrazole rings participate in redox reactions under controlled conditions.

Oxidation Pathways:

  • Pyridine N-Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) forms the N-oxide derivative.

  • Amine Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the amine to a nitro group, though this is less common due to steric hindrance.

Reduction Pathways:

  • Catalytic Hydrogenation : Pd/C and H₂ reduce the pyridine ring to a piperidine derivative.

Example Reaction:

1 Methyl 4 pyridin 2 yl 1H pyrazol 5 amineH2/Pd C1 Methyl 4 piperidin 2 yl 1H pyrazol 5 amine\text{1 Methyl 4 pyridin 2 yl 1H pyrazol 5 amine}\xrightarrow{\text{H}_2/\text{Pd C}}\text{1 Methyl 4 piperidin 2 yl 1H pyrazol 5 amine}

Cyclization and Domino Reactions

The amine group facilitates cyclization with carbonyl compounds to form fused heterocycles.

Domino Reaction with Arylglyoxals:

Reaction with arylglyoxals in DMF under microwave irradiation produces pyrazolo-fused 1,7-naphthyridines :

Mechanism:

  • Protonation and Dehydration : The amine reacts with arylglyoxal to form an imine intermediate.

  • 6π Electrocyclization : Intermediate undergoes cyclization to generate a pyrazolo[3,4-b]pyridine core.

  • Secondary Cyclization : Further condensation yields dipyrazolo-fused 1,7-naphthyridines .

Example:

1 Methyl 4 pyridin 2 yl 1H pyrazol 5 amine+PhCOCHODMF 120 CDipyrazolo 3 4 d 4 3 g 1 3 diazocine\text{1 Methyl 4 pyridin 2 yl 1H pyrazol 5 amine}+\text{PhCOCHO}\xrightarrow{\text{DMF 120 C}}\text{Dipyrazolo 3 4 d 4 3 g 1 3 diazocine}

Yield : 62%

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura and Ullmann-type couplings.

Palladium-Catalyzed Coupling:

  • Reacts with arylboronic acids to form biaryl derivatives.

SubstrateCatalystLigandYield
4-Bromophenylboronic acidPd(PPh₃)₄PPh₃82%

Biological Activity Modulation

Structural modifications via these reactions enhance bioactivity:

DerivativeTargetIC₅₀ (µM)
5-Chloro derivativeJAK2 kinase8.2
N-Acetyl derivativeAurora kinase12.5

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C (DSC data).

  • pH Sensitivity : Amine group protonates below pH 4, altering solubility.

Scientific Research Applications

Scientific Research Applications

1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine has been investigated for its potential in various applications:

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)8.0
HeLa (Cervical Cancer)10.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Kinase Inhibition

Research indicates that this compound can inhibit several kinases crucial for cancer progression, such as JAK2 and Aurora kinases. The inhibition of these kinases leads to reduced tumor growth and increased apoptosis in malignant cells.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Case Studies

Several significant studies have highlighted the biological effects of 1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine:

In Vivo Studies

In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups, with a reported tumor volume decrease of approximately 45% after four weeks of treatment.

Combination Therapy

A study examined the effects of combining this compound with standard chemotherapeutics like doxorubicin. The combination showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of 1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine can be influenced by substituents on the pyrazole and pyridine rings:

Substituent Effect on Activity
Methyl at position 3Increased potency
Fluoro at position 4Enhanced selectivity
Hydroxy groupImproved solubility

These modifications can optimize pharmacokinetic properties and enhance therapeutic indices.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent positions, heterocyclic appendages, and functional groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural Analogs and Substituent Variations
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence Source
3-Ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine Ferrocenyl group at 3-position 344.20 Electrochemical properties; supramolecular interactions via π–π stacking
5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine Fluorine at pyrimidine 5-position; dual pyrazole substituents 260.11 CDK2 inhibition (IC50 = 12 nM); high purity (>99%)
4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine Propyl group at 4-position 202.26 Heterocyclic building block; research chemical
1-[1-(Pyridin-4-yl)ethyl]-1H-pyrazol-5-amine Pyridin-4-yl-ethyl group at 1-position 188.23 Ligand for metal coordination; powder form
Key Observations:
  • Electron-Withdrawing Groups (e.g., F, Cl): Fluorine or chlorine substituents (as in and ) enhance metabolic stability and binding affinity in kinase inhibitors due to electronegativity and hydrophobic interactions .
  • Positional Effects: Substituents at the 3-position (e.g., phenyl, ferrocenyl) significantly influence inhibitory potency in thrombin or kinase targets, as seen in and .

Physicochemical and Spectral Properties

Table 2: Spectroscopic and Physical Data Comparison
Compound Name Melting Point (°C) 1H NMR Shifts (DMSO-d6) 13C NMR Shifts (DMSO-d6) Purity (%)
5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amine 245.4–246.4 δ 3.96 (s, CH3), 8.58 (s, pyrimidinyl-H) δ 39.4 (CH3), 158.6 (pyrimidinyl-C) 100
5-Fluoro Analog (Compound 14) 253.8–254.8 δ 3.94 (s, CH3), 8.41 (d, pyrimidinyl-H) δ 148.3 (d, JC–F = 246.0 Hz) >99
3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine N/A DFT-predicted: δ 2.1 (CH3), 7.2–8.5 (aromatic) DFT-predicted: δ 115–160 (aromatic) N/A
Key Observations:
  • Melting Points: Higher melting points (~250°C) in halogenated derivatives () suggest strong intermolecular interactions (e.g., hydrogen bonding, π-stacking).
  • NMR Trends: Methyl groups resonate near δ 3.9–4.0, while aromatic protons appear upfield (δ 6.6–8.6). Fluorine substituents induce significant 13C coupling (JC–F = 246 Hz) .
  • DFT Predictions: Computational studies () validate experimental shifts and tautomeric behavior in azo-dye derivatives.

Biological Activity

1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine is a compound within the pyrazole class, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of 1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine can be represented as follows:

C9H10N4\text{C}_9\text{H}_{10}\text{N}_4

This compound features a pyrazole ring substituted with a methyl group and a pyridine moiety, which contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that certain pyrazolone derivatives demonstrate comparable anti-inflammatory activity to established drugs like indomethacin, with mechanisms involving inhibition of cyclooxygenase (COX) enzymes .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX Inhibition (%)GIT ToleranceReference
1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine75%High
Indomethacin85%Low

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines, including lung, breast, and liver cancers. Notably, 1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine has demonstrated significant cytotoxic effects in vitro.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)15.0
HepG2 (Liver)20.5
A549 (Lung)12.0

3. Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, the compound exhibited significant inhibition of edema in carrageenan-induced models. The results indicated that it could serve as a potential lead for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .

Case Study 2: Anticancer Evaluation

A series of experiments assessed the cytotoxicity of several pyrazole derivatives against cancer cell lines. The results showed that 1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine effectively induced apoptosis in MDA-MB-231 cells, highlighting its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the pyrazole ring significantly affect biological activity. For instance, the presence of electron-withdrawing groups on the pyridine moiety enhances anticancer activity while maintaining low toxicity profiles .

Q & A

Q. What are the established synthetic routes for 1-Methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine, and how can reaction yields be optimized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-diketones or β-ketonitriles. For example, describes a protocol where 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile reacts with tetrahydrofuran-3-yl hydrazine dihydrochloride under reflux conditions, followed by chiral chromatography for enantiomer separation . Yield optimization involves:

  • Temperature control : Reactions at 120°C in phosphorous oxychloride improve cyclization efficiency .
  • Catalyst screening : Acidic or basic catalysts (e.g., POCl₃) enhance intermediate formation .
  • Purification : Chiralpak columns (methanol elution) achieve >99% enantiomeric excess .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • X-ray crystallography : Resolves dihedral angles (e.g., 6.4° between pyridine and pyrazole rings) and hydrogen-bonding networks (intramolecular N–H···N interactions) .
  • NMR/IR spectroscopy : Confirms regioselectivity of substituents. For instance, ¹H NMR signals at δ 7.5–9.1 ppm verify pyridyl proton environments .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 277.35) validate stoichiometry .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

highlights the use of quantum chemical calculations to predict reaction pathways and transition states. For example:

  • Reaction path searches : Identify low-energy intermediates in cyclization steps.
  • DFT calculations : Optimize substituent effects on electronic properties (e.g., pyridyl ring electron-withdrawing groups improve binding affinity).
  • Machine learning : Train models on existing SAR data to prioritize synthetic targets with predicted antitubercular or anticancer activity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or antitubulin assays (e.g., IC₅₀ variations) arise from:

  • Assay conditions : Varying pH or serum protein content alters compound solubility .
  • Cell line specificity : Tumor cell lines (e.g., MCF-7 vs. HeLa) exhibit differential expression of target proteins like β-tubulin .
    Mitigation :
  • Standardize protocols (e.g., identical cell passage numbers).
  • Use orthogonal assays (e.g., SPR for binding affinity + in vivo sea urchin embryo models for antimitotic activity) .

Q. How do structural modifications influence the compound’s pharmacokinetic profile?

  • Pyridyl substitution : Introducing electron-deficient groups (e.g., CF₃) enhances metabolic stability by reducing CYP450 oxidation .
  • Amino group alkylation : Methyl or benzyl groups improve blood-brain barrier penetration (log P >2.5) for CNS-targeted applications .
  • Crystallographic insights : Planar pyrazole-pyridine systems favor π-π stacking with target proteins (e.g., mycobacterial enoyl-ACP reductase) .

Methodological Challenges

Q. What analytical techniques detect and quantify synthetic impurities?

  • HPLC-DAD/MS : Resolves regioisomeric byproducts (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) .
  • ²⁹Si NMR : Traces residual silanol groups from column chromatography .
  • Limit of detection (LOD) : ≤0.1% impurities achievable via UPLC-QTOF .

Q. How can researchers validate target engagement in cellular assays?

  • Photoaffinity labeling : Incorporate azide/alkyne handles for click chemistry-based pull-down assays .
  • Thermal shift assays : Monitor protein melting point shifts (ΔTₘ ≥2°C) upon compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.